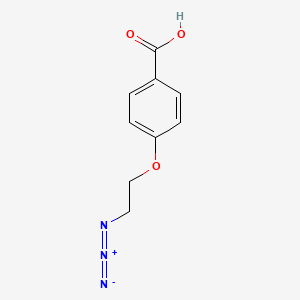

4-(2-Azidoethoxy)benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Luminescent Properties in Lanthanide Coordination Compounds

4-(2-Azidoethoxy)benzoic acid and its derivatives can be employed in the synthesis of lanthanide coordination compounds. These compounds exhibit varied luminescent properties influenced by electron-releasing or electron-withdrawing substituents. For example, the incorporation of an electron-releasing substituent on 4-benzyloxy benzoic acid increases the electron density of the ligand, thereby enhancing the photoluminescence of Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Supramolecular Functionalized Polybenzoxazines

Azo-COOH BZ, a benzoxazine derivative containing azobenzene and carboxylic acid units, has been synthesized using 4-(4-hydroxphenylazo)benzoic acid. This compound demonstrates unique curing behavior and low-surface-energy applications due to strong intermolecular hydrogen bonding (Mohamed et al., 2015).

Mitsunobu Reaction with Bifunctional Reagent

4-(Diphenylphosphino)benzoic acid has been used in the Mitsunobu reaction as a bifunctional reagent, demonstrating its potential in organic synthesis for producing compounds with specific stereochemical configurations (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

Crystal Structures Analysis

Compounds like 4-(oxiran-2-ylmethoxy)benzoic acid, synthesized through new routes, have been studied via X-ray crystallography, revealing insights into molecular structures and interactions (Obreza & Perdih, 2012).

Electrochemical Behavior

The electrochemical reduction of benzoic acid derivatives like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid has been studied, revealing the influence of substituents and solution pH on electrochemical properties (Mandić, Nigović, & Šimunić, 2004).

Synthesis and Characterization of Polydimethylsiloxanes

Polydimethylsiloxanes modified with benzoic acid fragments exhibit unique thermal and rheological properties, highlighting the importance of benzoic acid derivatives in polymer science (Gorodov et al., 2018).

Thermodynamic Study in Pharmaceutical Research

Benzoic acid, a model compound in pharmaceutical research, has been studied for its phase behavior in aqueous and organic solutions, providing valuable data for process design in drug development (Reschke, Zherikova, Verevkin, & Held, 2016).

Development of Novel Fluorescence Probes

Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid have been developed as novel fluorescence probes to detect reactive oxygen species, demonstrating the potential of benzoic acid derivatives in biological and chemical applications (Setsukinai et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Azidoethoxy)benzoic acid is the Shiga Toxin B subunit (STxB) . STxB is a part of the Shiga toxin produced by certain bacteria, and it can bind to the tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors . This makes STxB a potential carrier for drug delivery in cancer therapy .

Mode of Action

This compound interacts with its target through a process known as click chemistry . This process allows for site-specific drug attachment to carriers like STxB, which can improve the engineering of delivery systems . The compound can be attached to the antineoplastic agent monomethyl auristatin E (MMAE), creating a conjugate that can deliver the drug to Gb3-expressing tumor cells .

Biochemical Pathways

It’s known that benzoic acid derivatives, which include this compound, are synthesized via theshikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of phenolic compounds, including hydroxybenzoic acids .

Pharmacokinetics

A related compound, benzoic acid, 4-[[2-hydroxyethyl)amino]carbonyl], methyl ester, has been studied in rats . After intravenous and oral administrations, the compound was rapidly distributed in rat’s plasma . The main pharmacokinetic parameters were 36.474 μg·h/mL and 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h .

Result of Action

The result of the action of this compound is primarily seen in its potential use in cancer therapy . The STxB-4-(2-Azidoethoxy)benzoic acid conjugate can induce uptake and release of the MMAE drug in Gb3-positive tumor cells, leading to significant cell elimination .

Analyse Biochimique

Biochemical Properties

4-(2-Azidoethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in click chemistry reactions. It contains an azide group that can react with alkynes in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool for bioconjugation and labeling of biomolecules. The compound interacts with various enzymes and proteins, including those involved in the activation of the azide group and the subsequent formation of triazole linkages .

Cellular Effects

This compound has been shown to influence various cellular processes. It can be used to label and track biomolecules within cells, providing insights into cellular dynamics and functions . The compound can affect cell signaling pathways by modifying proteins involved in these pathways, potentially altering gene expression and cellular metabolism . For example, the use of this compound in click chemistry reactions can lead to the covalent modification of proteins, which may impact their activity and interactions with other cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its azide group, which can undergo a cycloaddition reaction with alkynes to form triazole linkages . This reaction is catalyzed by copper ions and is highly specific, allowing for the precise modification of target biomolecules . The formation of triazole linkages can result in the covalent attachment of this compound to proteins, peptides, or other biomolecules, thereby altering their function and interactions . Additionally, the compound can inhibit or activate enzymes by modifying their active sites or binding regions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease over prolonged periods . Degradation of the azide group can occur, leading to a reduction in the efficiency of click chemistry reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly when used for labeling and tracking biomolecules in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking biomolecules without significant adverse effects . At high doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and potential cytotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of azide-containing compounds . The compound can interact with enzymes and cofactors involved in the activation and utilization of azides, leading to the formation of triazole linkages . These interactions can affect metabolic flux and the levels of metabolites within cells . Additionally, this compound can influence the biosynthesis of phenolic compounds through its interactions with metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its hydrophilic nature allows for efficient distribution in aqueous environments, and it can accumulate in regions where target biomolecules are present . The distribution of this compound can be influenced by factors such as concentration, cellular uptake mechanisms, and binding affinities .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on target biomolecules . For example, this compound can be localized to the cytosol, nucleus, or other organelles depending on the presence of specific targeting sequences . This localization can impact the compound’s activity and function within cells .

Propriétés

IUPAC Name |

4-(2-azidoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-12-11-5-6-15-8-3-1-7(2-4-8)9(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKCGDWMJCNNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.